Cas no 96483-83-9 (3-Benzyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione)
3-Benzyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione is a bicyclic organic compound featuring a diazabicyclo[3.2.1]octane core with benzyl and diketone functional groups. Its rigid scaffold and nitrogen-rich structure make it a valuable intermediate in medicinal chemistry, particularly for the synthesis of pharmacologically active molecules. The compound's stereochemistry and functional group arrangement offer versatility in drug design, enabling selective modifications for target interactions. Its stability under standard conditions ensures reliable handling in synthetic applications. Researchers may explore its potential as a building block for heterocyclic compounds or as a precursor in the development of bioactive agents, including central nervous system (CNS) therapeutics.
96483-83-9 structure
Product Name:3-Benzyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione
CAS No:96483-83-9
MF:C13H14N2O2
MW:230.262463092804
CID:4936717
Update Time:2025-06-08
3-Benzyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione Chemical and Physical Properties
Names and Identifiers
-
- 3-benzyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione
- 3-Benzyl-3,8-diazabicyclooctane[3.2.1]-2,4-dione
- 3-BENZYL-2,4-DIOXO-3,8-DIAZABICYCLO [3.2.1] OCTANE
- 3-BENZYL-2,4-DIOXO-3,8-DIAZABICYCLO(3.2.1)OCTANE
- 3-Benzyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione
-
- Inchi: 1S/C13H14N2O2/c16-12-10-6-7-11(14-10)13(17)15(12)8-9-4-2-1-3-5-9/h1-5,10-11,14H,6-8H2
- InChI Key: NTNUTDMPEVEYBJ-UHFFFAOYSA-N
- SMILES: O=C1C2CCC(C(N1CC1C=CC=CC=1)=O)N2
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 2
- Complexity: 314
- XLogP3: 1
- Topological Polar Surface Area: 49.4
3-Benzyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019141179-5g |
3-Benzyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione |
96483-83-9 | 97% | 5g |
$728.14 | 2023-08-31 | |
| Crysdot LLC | CD11002238-5g |
3-Benzyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione |
96483-83-9 | 97% | 5g |
$699 | 2024-07-19 |
3-Benzyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione Related Literature
-
Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
-
David B. Cordes,Alexandra M. Z. Slawin,Stefania Righetto,Denis Jacquemin,Eli Zysman-Colman,Véronique Guerchais Dalton Trans., 2018,47, 8292-8300
-
Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
96483-83-9 (3-Benzyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Recommended suppliers
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
CN Supplier
Reagent
Shanghai Joy Biotech Ltd
Gold Member
CN Supplier
Bulk
Hunan Well Medicine Synthesis Technology Co., Ltd.
Gold Member
CN Supplier
Reagent
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Gold Member
CN Supplier
Reagent
TAIXING JOXIN BIO-TEC CO.,LTD.
Gold Member
CN Supplier
Bulk